3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride
Overview
Description
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 . It is used extensively in scientific research, with applications ranging from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of compounds like this compound often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.67 and a molecular formula of C7H16ClN3O . Other specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage Technology
Urea and its derivatives play a significant role in the development of electrochemical technologies. Research has explored the use of room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures consisting of urea for electroplating and energy storage applications. These advancements offer a glimpse into the potential utility of urea derivatives in enhancing electrochemical processes and technologies (Tsuda, Stafford, & Hussey, 2017).
Urease Inhibitors and Medical Applications
Urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. This highlights the medicinal importance of urea derivatives in developing new treatments for infections caused by Helicobacter pylori and Proteus species (Kosikowska & Berlicki, 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride structure, is widely used in medicinal chemistry. It is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization and its contribution to the stereochemistry and three-dimensional coverage of molecules. This review emphasizes the versatility of the pyrrolidine scaffold in developing novel biologically active compounds (Li Petri et al., 2021).
Urea as a Hydrogen Carrier for Energy Supply
Recent research has explored the use of urea as a source of hydrogen for fuel cell power, assessing its attributes as a hydrogen carrier. Urea is considered for this role due to its non-toxicity, stability, and ease of transport and storage, highlighting its potential for safe, sustainable, and long-term energy supply (Rollinson et al., 2011).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
Biochemical Analysis
Biochemical Properties
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to interact with specific enzymes and proteins, potentially influencing their activity . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific sites on enzymes or proteins can lead to changes in their activity, which in turn affects various biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cellular processes and potential cumulative effects on cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications. Studies have highlighted the importance of optimizing dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical processes. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for determining its precise mode of action and potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-3-pyrrolidin-3-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJOQEADKMRIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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